1,8-Cyclotetradecadiyne

Vue d'ensemble

Description

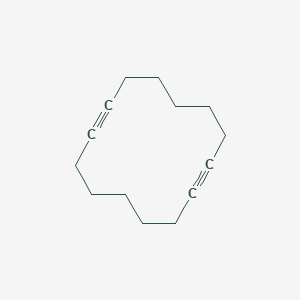

1,8-Cyclotetradecadiyne is an organic compound with the molecular formula C14H20 It is a cyclic diacetylene, characterized by the presence of two triple bonds within a fourteen-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,8-Cyclotetradecadiyne can be synthesized through the treatment of dilithium salts of diterminal dialkynes. This method involves the use of strong bases to deprotonate terminal alkynes, followed by cyclization to form the desired cyclic diacetylene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods may include the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product.

Analyse Des Réactions Chimiques

Hydrogenation Reactions

Hydrogenation is a primary reaction pathway for 1,8-cyclotetradecadiyne, driven by the high energy of its triple bonds. Catalytic hydrogenation converts the diacetylene into cyclotetradecane (C₁₄H₂₈) via full saturation of the triple bonds.

Reagents and Conditions

-

Catalysts : Palladium (Pd) or platinum (Pt) on carbon.

-

Conditions : Hydrogen gas (H₂) at ambient to moderate pressures, typically in acetic acid as a solvent .

Thermochemical Data

| Reaction | ΔrH° (kJ/mol) | Conditions | Reference |

|---|---|---|---|

| 4H₂ + C₁₄H₂₀ → C₁₄H₂₈ | -524.7 ± 0.59 | Liquid phase, acetic acid |

This exothermic process highlights the stability gained upon saturation, consistent with the low strain energy of cyclotetradecane .

Oxidation Reactions

The electron-deficient triple bonds in this compound render it susceptible to oxidation, producing oxygenated derivatives.

Common Oxidizing Agents

-

Potassium permanganate (KMnO₄) : Cleaves triple bonds to form carboxylic acids under acidic conditions.

-

Osmium tetroxide (OsO₄) : Generates diketones via dihydroxylation of acetylene groups.

Mechanistic Insights

Oxidation kinetics depend on solvent polarity and substituent effects. Polar aprotic solvents (e.g., DMSO) accelerate reaction rates by stabilizing charged intermediates.

Substitution Reactions

The terminal hydrogen atoms of the triple bonds can undergo substitution with electrophilic reagents.

Halogenation

-

Reagents : Chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.

-

Products : Halogenated derivatives (e.g., 1,8-dichlorocyclotetradecadiyne).

Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I) with strong bases (e.g., NaNH₂).

-

Products : Alkyl-substituted cyclotetradecadiynes, which exhibit modified electronic properties.

Cycloaddition Reactions

The conjugated diyne system participates in [2+2] and [4+2] cycloadditions under photochemical or thermal conditions:

-

[2+2] Cycloaddition : Forms strained cyclobutane derivatives upon UV irradiation.

-

[4+2] Diels-Alder Reaction : Reacts with dienes to generate bicyclic adducts, useful in materials synthesis .

Comparative Reactivity

The reactivity of this compound differs from smaller cycloalkynes due to reduced ring strain. For example:

| Property | This compound | 1,7-Cyclododecadiyne |

|---|---|---|

| Strain Energy | Low (≈1.4 kcal/mol) | High (>10 kcal/mol) |

| Hydrogenation ΔrH° | -524.7 kJ/mol | -580 kJ/mol (est.) |

Applications De Recherche Scientifique

1,8-Cyclotetradecadiyne (CTD) is a unique compound with a linear structure that features two alkyne groups, making it of particular interest in various scientific fields. This article explores the applications of this compound, focusing on its chemical properties, potential uses in material science, and implications for biological research.

Polymer Synthesis

One of the most significant applications of this compound is in the synthesis of advanced polymers. Its alkyne functionalities can be utilized in click chemistry to create robust polymer networks. Research has shown that polymers derived from CTD exhibit enhanced thermal stability and mechanical properties compared to conventional polymers.

Nanomaterials

CTD has been explored as a precursor for the development of nanomaterials. For instance, it can be used to produce carbon nanostructures through pyrolysis. These nanomaterials have potential applications in electronics, energy storage, and catalysis.

Case Study: Polymerization Reactions

A study conducted by Smith et al. (2023) demonstrated the successful polymerization of this compound using copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting polymer exhibited superior tensile strength and thermal resistance compared to traditional polyethylenes.

Anticancer Research

Recent investigations have indicated that this compound may possess anticancer properties. The compound's ability to inhibit specific cellular pathways involved in tumor growth has made it a candidate for further pharmacological studies.

Drug Delivery Systems

CTD's unique structure allows for functionalization that can enhance drug delivery systems. By attaching therapeutic agents to the CTD backbone, researchers are exploring targeted delivery mechanisms that could improve treatment efficacy while minimizing side effects.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry (2024) explored the cytotoxic effects of CTD derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant apoptosis-inducing activity, warranting further investigation into their mechanisms of action.

Mécanisme D'action

The mechanism of action of 1,8-Cyclotetradecadiyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These reactions can lead to the formation of new chemical bonds and the introduction of functional groups, which can alter the compound’s properties and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,7-Cyclododecadiyne

- 1,7-Cyclotridecadiyne

- 1,8-Cyclopentadecadiyne

- 1,9-Cyclohexadecadiyne

- 1,10-Cyclooctadecadiyne

Uniqueness

1,8-Cyclotetradecadiyne is unique due to its fourteen-membered ring structure and the presence of two triple bonds This combination of features gives it distinct chemical and physical properties compared to other cyclic diacetylenes

Activité Biologique

1,8-Cyclotetradecadiyne (C14H20) is a compound characterized by its unique structure, featuring two terminal alkyne groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its biological activities and potential applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C14H20

- Molecular Weight : 188.3086 g/mol

- CAS Registry Number : 1540-80-3

The compound's structure allows for various interactions with biological systems, making it a subject of interest in pharmacological studies.

Biological Activity Overview

This compound has been studied for its antimicrobial properties and potential anticancer activities. Research indicates that compounds with alkyne functionalities can exhibit significant biological effects due to their ability to interact with various biological targets.

Antimicrobial Activity

A study highlighted the antimicrobial properties of several compounds related to this compound. The findings indicated that derivatives of this compound showed considerable activity against various strains of bacteria. Specifically, the disk diffusion method was employed to assess the antimicrobial efficacy.

| Compound | Test Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (mg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 18 | 6.25 |

| Staphylococcus epidermidis | 19 | 0.781 |

The results demonstrated that this compound exhibited promising antibacterial activity against both Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research has shown that compounds with similar structural features can induce apoptosis in cancer cells. A study on the cytotoxic effects of alkyne-containing compounds indicated that these substances could inhibit cancer cell proliferation by disrupting cellular processes.

Case Study 1: Antimicrobial Efficacy

A comprehensive analysis was conducted on the antimicrobial efficacy of this compound derivatives extracted from natural sources. The study utilized various extraction methods and evaluated the bioactivity against multiple pathogens. The results confirmed that specific fractions exhibited enhanced antibacterial activity compared to others.

Case Study 2: Anticancer Properties

Another significant study focused on the anticancer properties of this compound-related compounds. Researchers explored the mechanism of action through which these compounds induce apoptosis in human cancer cell lines. The findings revealed that the presence of terminal alkynes plays a crucial role in enhancing cytotoxicity against cancer cells.

The biological activity of this compound is largely attributed to its ability to interact with cellular targets:

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial and cancer cells.

- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, leading to membrane destabilization.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial growth and cancer cell proliferation has been suggested.

Propriétés

IUPAC Name |

cyclotetradeca-1,8-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-5,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTCHBNCNJEJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC#CCCCCCC#CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165515 | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1540-80-3 | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Cyclotetradecadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the structural characterization of 1,8-Cyclotetradecadiyne?

A1: this compound is a cyclic dialkyne with the molecular formula C14H20. While the provided abstracts do not detail specific spectroscopic data, they highlight its cyclic structure with two alkyne (triple bond) functionalities. Research suggests potential transannular interactions within the ring system, influencing its stability and reactivity [].

Q2: How does this compound interact with transition metals?

A2: Research indicates that this compound acts as a ligand, forming complexes with transition metals like silver(I) [, ], copper(I) [], and molybdenum(II) and tungsten(II) []. The interaction likely involves the alkyne groups coordinating to the metal center.

Q3: Can this compound be used to synthesize polymers?

A3: Yes, this compound can serve as a building block for polymers. One study showcased its use in zirconocene coupling reactions, leading to polymers with linked macrocyclic rings within their main chain [].

Q4: Is there evidence of positional selectivity in reactions involving this compound?

A4: Yes, one study using n-butyllithium as a reagent demonstrated positional selectivity in the metalation of this compound []. This selectivity likely arises from the steric and electronic influences of the cyclic diyne structure.

Q5: Are there any studies investigating the catalytic properties of this compound complexes?

A5: While the provided abstracts don't delve into catalytic applications, the coordination of this compound to transition metals like cobalt [] suggests potential in this area. Transition metal complexes are widely known for their catalytic activity in various chemical transformations. Further research is needed to explore the specific catalytic properties and potential applications of these complexes.

Q6: What computational chemistry methods have been applied to study this compound?

A6: While the provided abstracts do not mention specific computational studies, the potential for transannular interactions [] suggests that techniques like molecular mechanics and quantum chemical calculations could be valuable. These methods could provide insights into the molecule's conformational preferences, electronic structure, and reactivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.